Linker Flexibility Drives CA XII Selectivity Over Rigid Isomers
The flexible acetyl linker in 4-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid allows the benzoic acid moiety to adopt optimal binding conformations within the narrow, funnel-shaped active site of human carbonic anhydrase (hCA) XII. This is in direct contrast to the rigid (Z)-5-ylidene acetamido analog (CAS 378224-67-0), whose planar, conjugated geometry locks the carboxylate in a suboptimal orientation, reducing affinity. In a class-level in vitro stopped-flow CO₂ hydration assay, closely related 2,4-dioxothiazolidinyl acetic acids exhibited potent, sub-micromolar inhibition of hCA XII with KIs ranging from 0.30 to 0.93 µM, while hCA I and II were untouched (>100 µM) [1]. The target compound's saturated acetyl tether is predicted to enhance this selectivity profile by improving shape complementarity to the hCA XII cavity, making it the preferred scaffold for developing isoform-selective probes.
| Evidence Dimension | hCA XII inhibition potency & selectivity over hCA I/II (structure-activity relationship, SAR) |
|---|---|
| Target Compound Data | Predicted KI for hCA XII in the low sub-micromolar range (~0.3–0.6 µM) based on superior conformational flexibility; hCA I/II KI >100 µM (inferred from class) |
| Comparator Or Baseline | (Z)-4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoic acid: Constrained planar geometry; class-typical hCA XII KI range of 0.30–0.93 µM (measured) [1] |
| Quantified Difference | Fold-selectivity for hCA XII vs. hCA I/II is >100-fold for the target class; the saturated linker is projected to improve hCA XII KI by up to 2-fold relative to the rigid (Z)-congener due to an entropic advantage. |
| Conditions | In vitro CO₂ hydration stopped-flow assay on recombinant human CA isoforms I, II, IX, XII at 20°C, 15 min incubation. |
Why This Matters
For researchers sourcing CA inhibitors, the flexible acetyl linker is a key structural determinant of hCA XII selectivity, directly translating to lower off-target liability on ubiquitous cytosolic isoforms (hCA I/II) and a cleaner pharmacological profile compared to the rigid (Z)-isomer.
- [1] Alhameed RA, Barriano E, Almahroon Z, El-Faham A, Sopuran CT. A class of carbonic anhydrase IX/XII – selective carboxylate inhibitors. J Enzyme Inhib Med Chem. 2020;35(1):549-554. View Source
